molecular formula C19H35BClNO2Si B13145799 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B13145799
M. Wt: 383.8 g/mol
InChI Key: FJJNZSOJGJEKQQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, dioxaborolan, and triisopropylsilyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an amine and a diketone.

    Introduction of the Chloro Group: Chlorination of the pyrrole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is introduced through a borylation reaction using a boronic acid derivative.

    Addition of the Triisopropylsilyl Group: The triisopropylsilyl group is added via a silylation reaction using a silyl chloride reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole stands out due to its unique combination of functional groups. Similar compounds include:

    3-Chloro-1H-pyrrole: Lacks the dioxaborolan and triisopropylsilyl groups, resulting in different chemical properties.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole: Does not have the chloro and triisopropylsilyl groups, affecting its reactivity and applications.

    1-(Triisopropylsilyl)-1H-pyrrole: Missing the chloro and dioxaborolan groups, leading to distinct chemical behavior.

The presence of the chloro, dioxaborolan, and triisopropylsilyl groups in this compound imparts unique reactivity and versatility, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H35BClNO2Si

Molecular Weight

383.8 g/mol

IUPAC Name

[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]-tri(propan-2-yl)silane

InChI

InChI=1S/C19H35BClNO2Si/c1-13(2)25(14(3)4,15(5)6)22-11-16(17(21)12-22)20-23-18(7,8)19(9,10)24-20/h11-15H,1-10H3

InChI Key

FJJNZSOJGJEKQQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2Cl)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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